25-Hydroxycholest-4-en-3-one

SREBP inhibition HMGCR degradation cholesterol homeostasis

25-Hydroxycholest-4-en-3-one is a 3-oxo-Δ4 C27 cholestanoid oxysterol bearing a tertiary hydroxyl at position 25 of the side chain, with molecular formula C27H44O2 and monoisotopic mass 400.3341 Da. It is formally a structural derivative of cholest-4-en-3-one, distinguished from the more widely studied 25-hydroxycholesterol by the replacement of the 3β-hydroxy-Δ5 moiety with a 3-oxo-Δ4 group.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
Cat. No. B1248119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Hydroxycholest-4-en-3-one
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h17-18,21-24,29H,6-16H2,1-5H3/t18-,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyAPRTUYUNMHTWBF-REEZCCHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Hydroxycholest-4-en-3-one (CAS 19897-08-6): Procurement-Relevant Identity and Structural Context


25-Hydroxycholest-4-en-3-one is a 3-oxo-Δ4 C27 cholestanoid oxysterol bearing a tertiary hydroxyl at position 25 of the side chain, with molecular formula C27H44O2 and monoisotopic mass 400.3341 Da [1]. It is formally a structural derivative of cholest-4-en-3-one, distinguished from the more widely studied 25-hydroxycholesterol by the replacement of the 3β-hydroxy-Δ5 moiety with a 3-oxo-Δ4 group [2]. The compound is annotated as a bacterial metabolite in ChEBI (CHEBI:155845) and is catalogued in KEGG as C22325 [1][2]. Commercially, it is supplied as a research-grade oxysterol standard, typically stored at −20 °C, and is positioned as a key regulatory oxysterol intermediate in hepatic and microbial sterol metabolism .

Why 25-Hydroxycholest-4-en-3-one Cannot Be Replaced by 25-Hydroxycholesterol or Other In-Class Oxysterols


Substituting 25-hydroxycholest-4-en-3-one with its closest structural congener, 25-hydroxycholesterol (cholest-5-ene-3β,25-diol), or with the parent compound cholest-4-en-3-one introduces functionally consequential differences in receptor selectivity, enzymatic processing, and metabolic fate. The 3-oxo-Δ4 group in 25-hydroxycholest-4-en-3-one confers a fundamentally different transcriptional selectivity profile—selective SREBP pathway inhibition without concurrent HMGCR degradation—that is not recapitulated by 25-hydroxycholesterol, which acts non-selectively on both pathways [1]. Furthermore, the presence of the 25-hydroxyl blocks side-chain cleavage by the CYP11A1 enzyme system, a processing step that other 3-oxo-4-ene C27 sterols bearing a 22R-hydroxyl group undergo efficiently [2]. Even regioisomeric substitution at C26 (26-hydroxycholest-4-en-3-one) produces a distinct intermediate in the bacterial cholesterol degradation pathway with divergent downstream metabolic routing [3]. These functional differences preclude generic interchange among in-class oxysterols for any experiment requiring defined sterol-regulated transcriptional or enzymatic outcomes.

25-Hydroxycholest-4-en-3-One: Quantitative Comparator Evidence for Scientific Selection and Procurement


SREBP Pathway Selectivity: 25-Hydroxycholest-4-en-3-one vs. 25-Hydroxycholesterol in HMGCR/SREBP Dual-Pathway Profiling

In a luciferase-based dual-pathway profiling assay simultaneously monitoring HMG-CoA reductase (HMGCR) degradation and SREBP transcriptional inhibition, 25-hydroxycholest-4-en-3-one was identified as the sole sterol among a panel of oxysterols and oxylanosterols that selectively inhibits the SREBP pathway without inducing HMGCR degradation [1]. In contrast, 25-hydroxycholesterol induced both HMGCR degradation and SREBP inhibition in a non-selective manner under the same assay system [1]. The 3-oxo-Δ4 modification at the A-ring is the critical structural determinant conferring this selectivity, as the 3β-hydroxy-Δ5 counterpart (25-hydroxycholesterol) lacks pathway discrimination [1].

SREBP inhibition HMGCR degradation cholesterol homeostasis oxysterol selectivity profiling

CYP27A1 Substrate Hierarchy: 25-Hydroxy-4-cholesten-3-one Is a Poor Substrate for Sterol 27-Hydroxylase Relative to Parent Cholest-4-en-3-one

In a systematic investigation of recombinant human CYP27A1 substrate specificity, the hydroxylation rates of a panel of C27 sterols were ranked. The parent compound 4-cholesten-3-one was hydroxylated at substantially higher rates than 25-hydroxy-4-cholesten-3-one [1]. The full ranking order was: 7α-hydroxy-4-cholesten-3-one > 4-cholesten-3-one > 7α-hydroxycholesterol > 24-hydroxy-4-cholesten-3-one > cholesterol > 25-hydroxy-4-cholesten-3-one > 24-hydroxycholesterol ≥ 25-hydroxycholesterol [1]. This demonstrates that the presence of a 25-hydroxyl group on the 3-oxo-Δ4 scaffold markedly reduces CYP27A1-mediated 27-hydroxylation compared to the parent 4-cholesten-3-one, positioning 25-hydroxy-4-cholesten-3-one as a relatively metabolically stable intermediate in the bile acid biosynthetic pathway [1].

CYP27A1 bile acid biosynthesis sterol 27-hydroxylase substrate specificity

Resistance to Cholesterol Side-Chain Cleavage: 25-Hydroxylation Blocks CYP11A1-Mediated Conversion

In a head-to-head incubation study using adrenal cortex mitochondrial preparations, various C27 3-oxo-4-ene sterols were tested as substrates for the cholesterol side-chain cleaving enzyme system (CYP11A1). (22R)-22-Hydroxy-4-cholesten-3-one and (20R,22R)-20,22-dihydroxy-4-cholesten-3-one were efficiently converted to progesterone [1]. In contrast, 25-hydroxy-4-cholesten-3-one was not converted to a measurable extent under identical incubation conditions [1]. This demonstrates that the 25-hydroxyl group sterically or electronically precludes productive binding to CYP11A1, whereas the 22R-hydroxyl group is permissive for catalysis. The 4-cholesten-3-one parent and (22S)-22-hydroxy-4-cholesten-3-one were likewise not converted, establishing that only the 22R hydroxyl configuration enables side-chain cleavage in the 3-oxo-4-ene series [1].

CYP11A1 side-chain cleavage pregnenolone synthesis steroidogenesis adrenal mitochondria

Brain Oxysterol Accumulation in Cyp46a1 Knockout Mice: Differential Pattern of 25-Hydroxycholest-4-en-3-one vs. 24S-Hydroxycholest-4-en-3-one

Quantitative LC-MS analysis of brain oxysterols in Cyp46a1 (cholesterol 24-hydroxylase) knockout mice revealed distinct accumulation patterns for different 3-oxo-4-ene sterols [1]. 25-Hydroxycholest-4-en-3-one was detected at low levels in wild-type brain (≤0.05 ng/mg) and showed a measurable increase in Cyp46a1−/− brain (0.050 ± 0.009 ng/mg) [1]. In stark contrast, 24S-hydroxycholest-4-en-3-one was the most abundant oxysterol in wild-type brain at 27.91 ± 0.73 ng/mg but dropped dramatically to 0.017 ± 0.003 ng/mg in the knockout [1]. This differential behavior—25-hydroxycholest-4-en-3-one levels are Cyp46a1-independent or slightly elevated in knockouts, whereas 24S-hydroxycholest-4-en-3-one levels collapse—demonstrates that the position of side-chain hydroxylation dictates dependence on Cyp46a1 for brain oxysterol homeostasis [1].

Cyp46a1 brain oxysterol cholesterol 24-hydroxylase neurosterol LC-MS quantification

LXR Agonist Potency: 25-Hydroxycholest-4-en-3-one Displays Sub-Nanomolar EC50 at RXRα/LXRβ Heterodimer

In a dual luciferase reporter gene assay using HEK293 cells expressing human RXRα/LXRβ heterodimers, 25-hydroxycholest-4-en-3-one exhibited agonist activity with an EC50 of 0.474 nM [1]. For the RXRα/LXRα heterodimer, the EC50 was 0.928 nM under the same assay format [2]. In a fluorescence polarization binding assay, the compound displaced a hyodeoxycholic acid-based fluorescent tracer from recombinant human LXRβ ligand-binding domain with a Ki of 234 nM [3]. These values place 25-hydroxycholest-4-en-3-one in the low nanomolar potency range for LXR activation. Comparative LXR EC50 values for 25-hydroxycholesterol and other common oxysterols under identical assay conditions were not available in the curated BindingDB entry; thus potency comparisons to other oxysterol LXR ligands must be treated as cross-study inferences rather than direct head-to-head data [1].

LXR agonist RXRα/LXRβ nuclear receptor oxysterol receptor HEK293 reporter assay

Cytotoxic Potential via Structural Analog Stachsterol: The 20-Hydroxyl Addition Confers HeLa Cytotoxicity Absent in 25-Hydroxycholest-4-en-3-one

The close structural analog stachsterol ((20S)-20,25-dihydroxy-4-cholesten-3-one), which differs from 25-hydroxycholest-4-en-3-one solely by the addition of a 20S-hydroxyl group, exhibited in vitro cytotoxic activity against human HeLa cell lines with an IC50 of 2.5 μg/mL [1]. This cytotoxicity is attributable to the 20-hydroxyl moiety, as 25-hydroxycholest-4-en-3-one lacks this functional group and has not been reported to exhibit comparable HeLa cytotoxicity in the same study [1]. The three ecdysteroid co-isolates (20-hydroxyecdysone, its 20,22-monoacetonide, and polypodine B-20,22-monoacetonide) were also isolated but no quantitative cytotoxicity data were reported for them in this study [1]. This structure-activity relationship establishes that within the 3-oxo-4-ene cholestanoid scaffold, the addition of a 20-hydroxyl group to the 25-hydroxy pharmacophore converts a non-cytotoxic oxysterol intermediate into a cytotoxic agent [1].

cytotoxicity HeLa cells stachsterol structure-activity relationship polyoxygenated steroid

25-Hydroxycholest-4-en-3-One: Evidence-Backed Research and Industrial Application Scenarios


Selective SREBP Pathway Inhibition in Cholesterol Homeostasis Research

Researchers investigating sterol regulatory element-binding protein (SREBP) signaling without confounding effects on HMG-CoA reductase degradation should select 25-hydroxycholest-4-en-3-one as a pathway-selective tool compound. The evidence from Sagimori et al. (2020) demonstrates that this compound selectively inhibits the SREBP pathway while leaving HMGCR degradation unaffected, in contrast to 25-hydroxycholesterol which non-selectively hits both pathways [1]. This selectivity makes the compound uniquely suitable for dissecting the SREBP arm of cholesterol homeostatic regulation in mammalian cell culture models.

Bile Acid Biosynthetic Intermediate Quantification and CYP27A1 Deficiency Modeling

Laboratories studying bile acid biosynthesis disorders, particularly cerebrotendinous xanthomatosis (CTX) associated with CYP27A1 deficiency, should employ 25-hydroxycholest-4-en-3-one as an analytical standard for LC-MS/MS quantification. The substrate specificity data from Norlin et al. (2003) establish that 25-hydroxy-4-cholesten-3-one is a poor CYP27A1 substrate relative to 4-cholesten-3-one, meaning it may accumulate as a metabolic intermediate when 27-hydroxylase activity is impaired [2]. Its measurement alongside 7α-hydroxy-4-cholesten-3-one and 4-cholesten-3-one provides a more complete picture of the neutral bile acid pathway status than measuring cholesterol-derived oxysterols alone.

Negative Control for Steroidogenic Side-Chain Cleavage Assays

Investigators using adrenal mitochondrial preparations to study CYP11A1-mediated side-chain cleavage of C27 sterols should procure 25-hydroxycholest-4-en-3-one as a non-cleavable negative control. Degenhart et al. (1984) demonstrated that this compound is not converted to progesterone by the cholesterol side-chain cleaving enzyme system, whereas (22R)-22-hydroxylated analogs are efficiently processed [3]. This defined resistance to cleavage makes it a valuable internal standard or control substrate for validating assay specificity in steroidogenic pathway reconstitution experiments.

LXR Agonist Screening with a Potent Natural Oxysterol Benchmark

Drug discovery teams screening for novel liver X receptor (LXR) modulators should include 25-hydroxycholest-4-en-3-one as a potent natural agonist benchmark in cell-based reporter assays. With an EC50 of 0.474 nM at RXRα/LXRβ heterodimers in HEK293 cells [4], this compound provides a stringent positive control for assay validation and a comparator for evaluating synthetic LXR ligand potency. Its structural distinction from 25-hydroxycholesterol (3-oxo-Δ4 vs. 3β-hydroxy-Δ5) also makes it useful for probing the structural determinants of LXR isoform selectivity.

Quote Request

Request a Quote for 25-Hydroxycholest-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.